molecular formula C15H16 B2459275 1,3-Dimethyl-5-(3-methylphenyl)benzene CAS No. 7383-93-9

1,3-Dimethyl-5-(3-methylphenyl)benzene

Cat. No. B2459275
CAS RN: 7383-93-9
M. Wt: 196.293
InChI Key: ZIEUMKPRAKFGLJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(3-methylphenyl)benzene, commonly referred to as 3,5-dimethyl-1-phenylbenzene, is a chemical compound with a range of uses in scientific research. It is a derivative of benzene, and is used in the synthesis of various other compounds. It is a colorless, crystalline solid and has a sweet, aromatic odor. It is a flammable material and is soluble in various organic solvents.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1,3-Dimethyl-5-(3-methylphenyl)benzene involves the alkylation of 1,3-dimethylbenzene with 3-methylphenylmagnesium bromide, followed by a Friedel-Crafts alkylation reaction with benzene.

Starting Materials
1,3-dimethylbenzene, 3-methylphenylmagnesium bromide, benzene, anhydrous aluminum chloride, diethyl ether, dichloromethane, sodium sulfate

Reaction
1. To a solution of 1,3-dimethylbenzene (10 mmol) in dry diethyl ether (50 mL) at 0°C, add dropwise 3-methylphenylmagnesium bromide (20 mmol) under nitrogen atmosphere., 2. Stir the reaction mixture at room temperature for 2 hours., 3. Add anhydrous aluminum chloride (10 mmol) to the reaction mixture and stir for 30 minutes., 4. Add benzene (10 mmol) to the reaction mixture and stir for 4 hours at room temperature., 5. Quench the reaction by adding water (50 mL) and extract the organic layer with dichloromethane (3 x 50 mL)., 6. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure., 7. Purify the crude product by column chromatography using hexane and ethyl acetate as eluent., 8. Obtain the desired product, 1,3-Dimethyl-5-(3-methylphenyl)benzene, as a colorless liquid with a yield of 60-70%.

Scientific Research Applications

3,5-Dimethyl-1-phenylbenzene has a range of applications in scientific research. It is used as a starting material for the synthesis of various other compounds, such as pharmaceuticals, dyes, and fragrances. It is also used as a reagent in organic synthesis, and as a catalyst in the manufacture of polymers. Additionally, 3,5-dimethyl-1-phenylbenzene is used in the synthesis of certain drugs, such as antibiotics and anti-inflammatory agents.

Mechanism Of Action

The mechanism of action of 3,5-dimethyl-1-phenylbenzene is not fully understood, however, it is believed to be due to its ability to form aryl-aryl bonds. This bond formation allows the compound to react with other molecules, leading to the formation of new compounds. Additionally, 3,5-dimethyl-1-phenylbenzene can act as a catalyst in the synthesis of certain compounds, allowing for faster reaction times and higher yields.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,5-dimethyl-1-phenylbenzene are not well understood. However, it is believed to be non-toxic and non-mutagenic, and has not been linked to any adverse health effects.

Advantages And Limitations For Lab Experiments

The main advantage of using 3,5-dimethyl-1-phenylbenzene in laboratory experiments is its low cost and availability. Additionally, it has a wide range of applications in organic synthesis, and can be used as a reagent or catalyst in the synthesis of various compounds. However, the compound is flammable and should be handled with care. Additionally, the Friedel-Crafts alkylation reaction can yield a mixture of products, which must then be separated and purified.

Future Directions

Future research on 3,5-dimethyl-1-phenylbenzene could focus on its potential applications in the synthesis of new compounds, such as pharmaceuticals and other materials. Additionally, further research could be conducted on the mechanisms of action of the compound, as well as its biochemical and physiological effects. Additionally, further research could focus on the development of new synthesis methods, which could lead to improved yields and reaction times. Finally, further research could focus on the development of new analytical techniques, which could be used to more accurately characterize the compound and its derivatives.

properties

IUPAC Name

1,3-dimethyl-5-(3-methylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-11-5-4-6-14(8-11)15-9-12(2)7-13(3)10-15/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEUMKPRAKFGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5-(3-methylphenyl)benzene

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